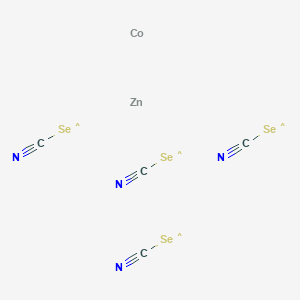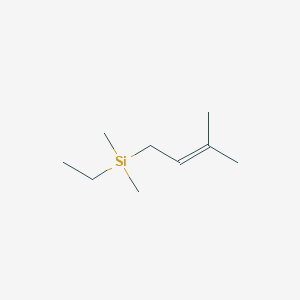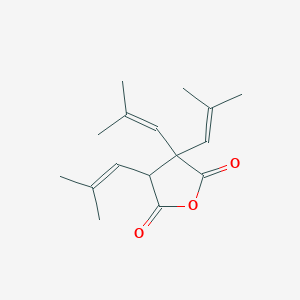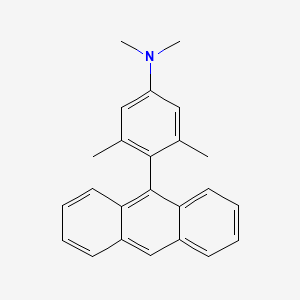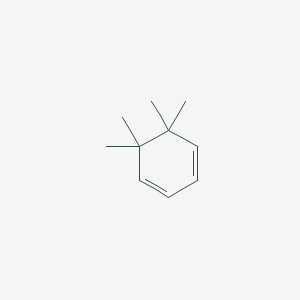
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene typically involves the bromination of 2-methyl-2,3-dihydro-1-benzothiophene. One common method is the reaction of 2-methyl-2,3-dihydro-1-benzothiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Products include 2-methyl-2,3-dihydro-1-benzothiophene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include 2-methyl-2,3-dihydro-1-benzothiophene without the bromine atom.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1-benzothiophene
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-methylbenzonitrile
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dihydro structure also differentiates it from fully aromatic benzothiophenes, affecting its chemical behavior and applications .
Properties
CAS No. |
65361-47-9 |
|---|---|
Molecular Formula |
C9H9BrS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H9BrS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 |
InChI Key |
MKPISKVWAKWYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





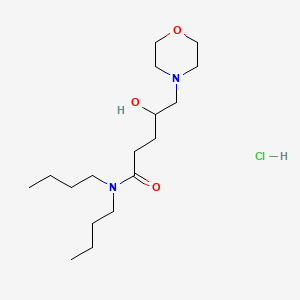

silane](/img/structure/B14494236.png)


